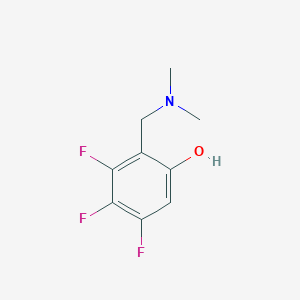
2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate involves the reaction of 2-cyano-5-hydroxypentan-2-ol with dodecyl trithiocarbonate in the presence of a base. The detailed steps include dissolving 2-cyano-5-hydroxypentan-2-ol in a suitable solvent (e.g., dichloromethane), adding dodecyl trithiocarbonate to the reaction mixture and stirring for several hours at room temperature, adding a base (e.g., sodium hydroxide) to the reaction mixture and stirring for several more hours, extracting the product with a suitable solvent (e.g., ethyl acetate), and purifying the product by column chromatography or recrystallization.Molecular Structure Analysis
The molecular weight of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate is 389.7 g/mol. The molecular formula is C19H35NOS3 .Aplicaciones Científicas De Investigación
Controlled Radical Polymerization
This compound is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization . It’s particularly effective for polymerizing a variety of monomers, including methacrylate, methacrylamide, and styrene . This allows for the synthesis of well-defined block copolymers with precise control over molecular weight and composition.
Synthesis of Block Copolymers
The RAFT agent properties of this compound enable the synthesis of block copolymers using vinyl monomers . These block copolymers have applications in creating materials with phase-separated domains, leading to unique physical properties suitable for advanced material design.
Macromolecular Engineering
As a RAFT agent, 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is used in macromolecular engineering to create polymers with specific end-group functionalities . This is crucial for developing smart materials that can respond to environmental stimuli such as pH, temperature, or light.
Surfactant in Emulsion Polymerization
This compound has been utilized as a nonionic surfactant in emulsion polymerization . It stabilizes the formation of nanoparticles in the polymer matrix, which is essential for producing nanocomposites and nanocarriers in drug delivery systems.
Biodegradable Material Synthesis
The RAFT agent is instrumental in the synthesis of biodegradable materials . By incorporating it into polyphosphoester-based macro-CTAs, it contributes to the creation of polymers that degrade via hydrolysis or enzymatic degradation, making them suitable for biomedical applications.
Electrochemical Applications
The electrochemical behavior of this compound has been studied, indicating its potential use in electrochemical sensors and devices . Its stability and reactivity under electrochemical conditions make it a candidate for developing new sensing materials.
Mecanismo De Acción
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Propiedades
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

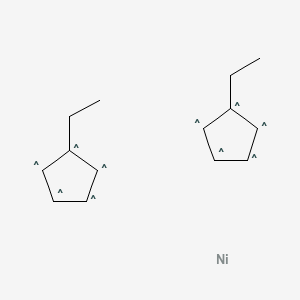

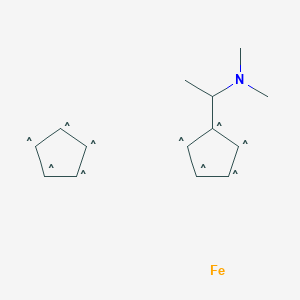
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
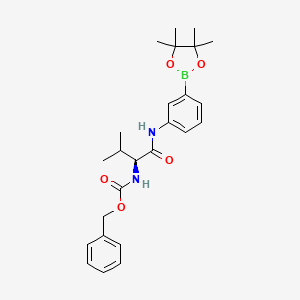
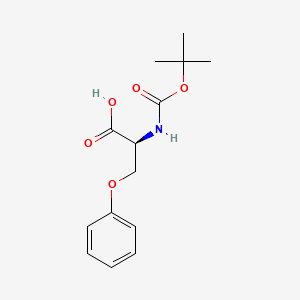
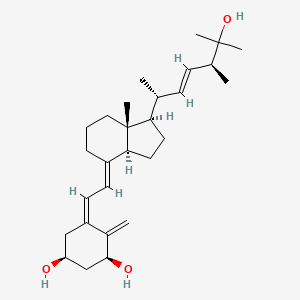
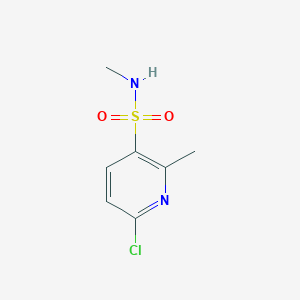

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)



